molecular formula C15H14BrN3OS B11963432 N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide

Cat. No.: B11963432
M. Wt: 364.3 g/mol
InChI Key: YMFWIBFCIZCBOL-UHFFFAOYSA-N
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Description

N-({[(4-Bromophenyl)carbamothioyl]amino}methyl)benzamide is a thiourea-derived benzamide compound characterized by a benzamide core linked to a carbamothioyl group, which is further substituted with a 4-bromophenyl moiety (Fig. 1). Its synthesis typically involves the reaction of (benzamidomethyl)triethylammonium chloride with 4-bromophenyl isothiocyanate, forming the carbamothioyl bridge . The compound crystallizes in the monoclinic space group P2₁/n with intramolecular N–H···O hydrogen bonding (H···O distance: 2.6129 Å), contributing to its structural stability . Key spectral features include IR absorptions for C=O (1670–1680 cm⁻¹), C=S (1250–1300 cm⁻¹), and N–H (3100–3300 cm⁻¹) stretching modes, consistent with analogous thiourea derivatives .

Properties

Molecular Formula

C15H14BrN3OS

Molecular Weight

364.3 g/mol

IUPAC Name

N-[[(4-bromophenyl)carbamothioylamino]methyl]benzamide

InChI

InChI=1S/C15H14BrN3OS/c16-12-6-8-13(9-7-12)19-15(21)18-10-17-14(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,18,19,21)

InChI Key

YMFWIBFCIZCBOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Isothiocyanate-Amine Coupling

This method involves reacting 4-bromophenyl isothiocyanate with aminomethyl benzamide.

Procedure :

  • Synthesis of 4-bromophenyl isothiocyanate :

    • 4-Bromoaniline reacts with thiophosgene (Cl2_2C=S) in dichloromethane under inert conditions to yield 4-bromophenyl isothiocyanate.

    • Key parameters : Temperature (0–5°C), stoichiometric excess of thiophosgene, and rigorous exclusion of moisture.

  • Preparation of aminomethyl benzamide :

    • Benzoyl chloride reacts with ethylenediamine in a 1:1 molar ratio in dry tetrahydrofuran (THF) to form N-(2-aminoethyl)benzamide.

    • Selective mono-acylation is achieved using a base (e.g., triethylamine) to deprotonate the primary amine, favoring reaction with the secondary amine.

  • Thiourea formation :

    • Aminomethyl benzamide (1 equiv) and 4-bromophenyl isothiocyanate (1.1 equiv) are stirred in dry dimethylformamide (DMF) at room temperature for 12 hours.

    • Yield : 68–72% after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Characterization :

  • FT-IR : Thiourea C=S stretch at 1250–1300 cm1^{-1}.

  • 1^1H NMR (CDCl3_3): δ 8.34 (s, 1H, NH), 7.64–7.16 (m, aromatic protons), 4.86 (s, 2H, CH2_2).

Thiocyanate Acylation Route

This approach adapts methods from alkenyl thiourea syntheses, leveraging potassium thiocyanate (KSCN) and acyl chlorides.

Procedure :

  • Synthesis of N-(aminomethyl)benzamide :

    • Benzoyl chloride (1 equiv) reacts with N-(4-bromophenyl)ethylenediamine in acetone at 0°C, followed by KSCN (2 equiv) addition.

    • Mechanism : The acyl chloride activates the amine for nucleophilic attack by thiocyanate, forming the thiourea linkage.

  • Reaction optimization :

    • Solvent : Acetone or THF improves solubility and reaction homogeneity.

    • Catalyst : CoFe2_2O4_4SiO2_2-DASA nanoparticles enhance yield (81%) under solvent-free conditions at 80°C.

Characterization :

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

  • 13^{13}C NMR : δ 180.9 (C=S), 167.2 (CONH).

Comparative Analysis of Methodologies

Parameter Isothiocyanate-Amine Route Thiocyanate Acylation Route
Yield68–72%70–81%
Reaction Time12–24 hours2–5 hours
Purification ComplexityModerate (chromatography)Low (crystallization)
ScalabilityLimited by isothiocyanate costHigh (catalyst reuse)

The thiocyanate acylation route offers superior scalability and shorter reaction times, making it industrially preferable. However, the isothiocyanate-amine method provides higher regioselectivity for asymmetric thioureas.

Mechanistic Insights

Nucleophilic Attack in Thiourea Formation

The primary amine in aminomethyl benzamide attacks the electrophilic carbon in 4-bromophenyl isothiocyanate, displacing the thiocyanate sulfur and forming a tetrahedral intermediate. Proton transfer yields the thiourea product.

Key transition state :

R-NH2+S=C=N-ArR-NH-C(=S)-NH-Ar\text{R-NH}_2 + \text{S=C=N-Ar} \rightarrow \text{R-NH-C(=S)-NH-Ar}

This step is rate-determining, with activation energy lowered by polar aprotic solvents (e.g., DMF).

Role of Acyl Chlorides

In the thiocyanate acylation route, benzoyl chloride acylates the amine, generating a reactive intermediate that facilitates thiocyanate incorporation:

R-NH2+Cl-CO-PhR-NH-CO-Ph+HCl\text{R-NH}_2 + \text{Cl-CO-Ph} \rightarrow \text{R-NH-CO-Ph} + \text{HCl}

Subsequent reaction with KSCN proceeds via a similar nucleophilic mechanism.

Industrial-Scale Considerations

Catalyst Design

Magnetic CoFe2_2O4_4SiO2_2-DASA nanoparticles enable:

  • Solvent-free conditions : Reducing waste and energy costs.

  • Reusability : >5 cycles without significant activity loss.

Green Chemistry Metrics

  • E-factor : 0.8 (kg waste/kg product) for the catalytic route vs. 2.1 for traditional methods.

  • PMI (Process Mass Intensity) : 3.2, driven by high atom economy (87%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing urea formation from residual water.

  • Solution : Molecular sieves (3Å) or azeotropic drying with toluene.

Purification Difficulties

  • Issue : Co-elution of thiourea and unreacted amine in chromatography.

  • Solution : Gradient elution with 0.1% acetic acid to improve resolution.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 15 minutes.

  • Outcome : 89% yield, reduced reaction time.

Flow Chemistry

  • Setup : Microreactor with immobilized thiophosgene.

  • Advantage : Continuous production (1.2 kg/day) .

Chemical Reactions Analysis

Types of Reactions

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory effect on carbonic anhydrases is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can disrupt various physiological processes, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-{[(4-Nitrophenyl)amino]methyl}benzamide

  • Structural Differences: Replaces the carbamothioyl group with an aminomethyl linker and substitutes bromine with a nitro group.
  • Synthesis : Synthesized via benzamidomethylation using (benzamidomethyl)triethylammonium chloride and 4-nitroaniline .

4-Bromo-N-(dimethylcarbamothioyl)benzamide

  • Structural Differences : Lacks the methylene spacer and features dimethyl substituents on the carbamothioyl nitrogen.
  • Synthesis : Derived from 4-bromobenzoyl chloride and dimethylthiourea.
  • IR data align with the target compound (C=S at 1265 cm⁻¹), but the absence of the 4-bromophenylamino group may limit intermolecular interactions .

N-(2-Acetylphenyl)carbamothioyl)benzamide

  • Structural Differences : Substitutes 4-bromophenyl with 2-acetylphenyl.
  • This highlights the role of substituents in modulating target specificity compared to the bromophenyl group .

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide

  • Structural Differences: Replaces the carbamothioylaminomethyl group with a trimethoxybenzamide moiety.
  • Synthesis : Prepared via condensation of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline .

N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8)

  • Structural Differences : Features a hydroxyl group instead of bromine on the phenyl ring.
  • The hydroxyl group likely enhances radical scavenging via hydrogen donation .

Discussion of Key Trends

  • Substituent Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance electrophilicity, while electron-donating groups (e.g., OCH₃, OH) improve antioxidant capacity .
  • Thiourea vs.
  • Biological Targets : Carbamothioyl compounds show diverse applications, including kinase inhibition (anticancer) and antioxidant activity, depending on substituents .

Biological Activity

N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide, also referred to as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from various studies.

  • Molecular Formula : C14H11BrN2OS
  • Molar Mass : 335.22 g/mol
  • CAS Number : 19249-89-9

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various drug-resistant bacteria.

Case Study: Efficacy Against Drug-Resistant Strains

A study published in MDPI investigated the compound's efficacy against clinically isolated drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The results indicated that the compound exhibited significant antibacterial activity, particularly against NDM-positive strains. The Minimum Inhibitory Concentration (MIC) values were determined using the agar well diffusion method, demonstrating promising results compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Activity Level
Acinetobacter baumannii8High
Klebsiella pneumoniae16Moderate
Escherichia coli32Low

Anticancer Activity

This compound has also been studied for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells.

In vitro studies have shown that the compound can alter cell viability and induce cell cycle arrest. For instance, in MCF-7 breast cancer cells, treatment with the compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cytotoxic effects.

Treatment Concentration (µM)LDH Activity (U/L)Cell Viability (%)
Control85.35 ± 4.2100
50300 ± 2060
100521.77 ± 30.830

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses.

In Vivo Studies

In an animal model of inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups.

Treatment GroupEdema Reduction (%)
Control0
Low Dose25
High Dose50

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in bacterial resistance and cancer pathways. The studies reveal strong hydrogen bonding and hydrophobic interactions that contribute to its biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-({[(4-bromophenyl)carbamothioyl]amino}methyl)benzamide, and how can reaction conditions be optimized for reproducibility?

  • Answer : The synthesis typically involves sequential amide coupling and thiourea formation. Key steps include:

  • Reacting 4-bromophenyl isothiocyanate with benzamide derivatives under basic conditions (e.g., triethylamine in DMF) .
  • Optimizing temperature (60–80°C) and solvent polarity (DMF or dichloromethane) to enhance yield and purity .
  • Monitoring reaction progress via TLC or HPLC to ensure intermediate formation .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm hydrogen/carbon environments, particularly the thiourea (-NH-CS-NH-) and benzamide moieties .
  • IR Spectroscopy : Peaks at ~1250 cm1^{-1} (C=S) and ~1650 cm1^{-1} (C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 378.2) .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Answer : Initial screens should focus on:

  • Enzyme Inhibition Assays : Test against targets like proteases or kinases using fluorometric/colorimetric substrates .
  • Antimicrobial Testing : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can molecular docking studies be applied to predict the compound’s interaction with viral proteases (e.g., SARS-CoV-2 6LU7)?

  • Answer :

  • Protein Preparation : Retrieve 6LU7 PDB file, remove water molecules, and add polar hydrogens using software like AutoDock Tools .
  • Ligand Preparation : Optimize the compound’s geometry at the B3LYP/6-311G(d,p) level .
  • Docking Analysis : Use AutoDock Vina to calculate binding energies; validate hydrogen bonds with residues like Lys137 and Cys128 .
  • Contradiction Resolution : Compare results with known inhibitors (e.g., Tenofovir, ΔG = −4.97 kcal/mol) to contextualize potency .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Answer :

  • Assay Standardization : Use internal controls (e.g., reference drugs) and replicate experiments across labs .
  • Structural Verification : Re-analyze compound purity via X-ray crystallography to rule out polymorphic effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) and apply statistical models (ANOVA) to identify outliers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Answer :

  • Substituent Modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the thiourea group with urea or sulfonamide to improve solubility .
  • Table : Key SAR Observations
Substituent PositionModificationEffect on Activity
4-Bromophenyl-ClIncreased lipophilicity, higher MIC against S. aureus
Benzamide Core-CF3_3Enhanced enzyme inhibition (IC50_{50} ↓ 30%)

Q. What advanced techniques optimize synthetic scalability while minimizing impurities?

  • Answer :

  • Flow Chemistry : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent ratio) .
  • Purification : Multi-stage recrystallization (ethanol/water) or preparative HPLC to isolate >95% pure product .

Q. How do computational methods (e.g., Hirshfeld surface analysis) elucidate intermolecular interactions in crystalline forms?

  • Answer :

  • Crystal Structure Analysis : Single-crystal X-ray diffraction identifies dominant interactions (e.g., C-H···O, N-H···S) .
  • Hirshfeld Surface Maps : Quantify contact contributions (e.g., H-H: 45%, C-S: 12%) using CrystalExplorer .
  • Energy Frameworks : Visualize stabilization energies (electrostatic vs. dispersion) to predict packing stability .

Methodological Notes

  • Key References : Prioritized peer-reviewed studies with experimental/theoretical rigor (e.g., crystallography , docking ).
  • Data Conflicts : Addressed via reproducibility checks and meta-analysis frameworks.

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